
4,5,7-Triphenyl-1,3-dihydroisobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-Triphenyl-1,3-dihydroisobenzofuran is an organic compound with the molecular formula C26H20O. This compound belongs to the class of isobenzofurans, which are known for their unique structural properties and reactivity. The presence of three phenyl groups attached to the isobenzofuran core makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Triphenyl-1,3-dihydroisobenzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the isobenzofuran core. The reaction conditions often involve elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,5,7-Triphenyl-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
4,5,7-Triphenyl-1,3-dihydroisobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5,7-Triphenyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets. The phenyl groups can participate in π-π interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. The isobenzofuran core can also undergo redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 4,7-Dimethyl-5,6-diphenyl-3a,7a-dihydro-isobenzofuran-1,3-dione
Comparison: 4,5,7-Triphenyl-1,3-dihydroisobenzofuran is unique due to the presence of three phenyl groups, which enhance its reactivity and potential for various applications. In contrast, similar compounds may have different substituents or structural modifications that alter their chemical properties and reactivity .
Properties
CAS No. |
61051-02-3 |
|---|---|
Molecular Formula |
C26H20O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4,5,7-triphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C26H20O/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)26(21-14-8-3-9-15-21)25-18-27-17-24(22)25/h1-16H,17-18H2 |
InChI Key |
WTCNLFVSJWVBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C(=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


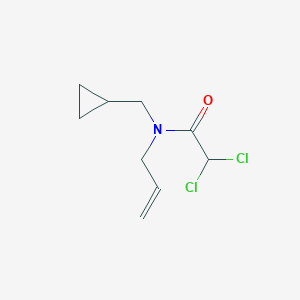
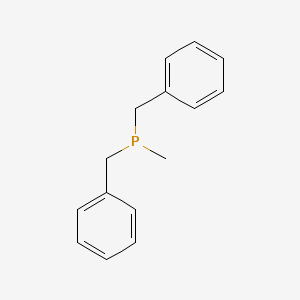
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)

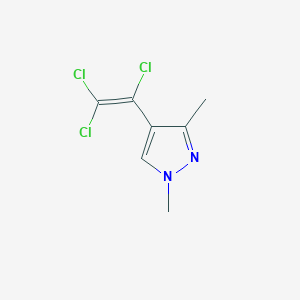
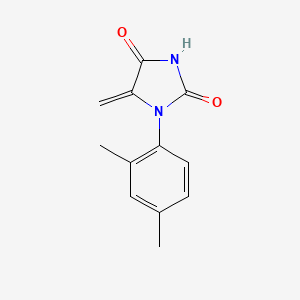

![Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-](/img/structure/B14588334.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
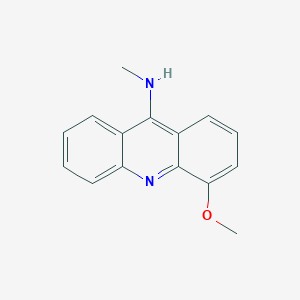
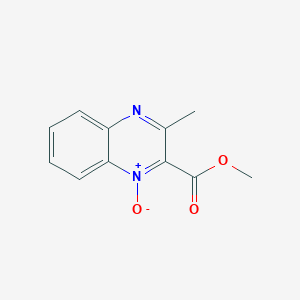
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)

